

## Rizavasertib: A Technical Guide to a Potent Pan-Akt Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Rizavasertib**, also known as A-443654, is a potent, ATP-competitive, and selective pan-Akt inhibitor. With a high affinity for all three Akt isoforms (Akt1, Akt2, and Akt3), **Rizavasertib** has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and preclinical tumor models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **Rizavasertib**, establishing its potential as a valuable tool for cancer research and therapeutic development.

## **Chemical Structure and Properties**

**Rizavasertib** is a derivative of indazole-pyridine compounds.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                | Reference |
|-------------------|--------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | [2]       |
| Synonyms          | A-443654                                                                             | [2]       |
| CAS Number        | 552325-16-3                                                                          | [3]       |
| Molecular Formula | C24H23N5O                                                                            | [3]       |
| Molecular Weight  | 397.47 g/mol                                                                         | [3]       |
| Appearance        | White to off-white solid                                                             | [3]       |
| Solubility        | Soluble in DMSO (≥ 100 mg/mL), Ethanol (79 mg/mL); Insoluble in water.               | [1][3]    |
| Storage           | Powder: -20°C for 3 years; In solvent: -80°C for 2 years.                            | [3]       |

### **Mechanism of Action**

**Rizavasertib** functions as a potent inhibitor of the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and metabolism.

## **Targeting the PI3K/Akt Signaling Pathway**

The PI3K/Akt pathway is frequently hyperactivated in a wide range of human cancers. **Rizavasertib** competitively binds to the ATP-binding site of Akt, preventing its phosphorylation and activation. This inhibition is effective against all three isoforms of Akt (Akt1, Akt2, and Akt3) with high potency.[1][4]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4",



fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; **Rizavasertib** [label="**Rizavasertib**", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., GSK3, FOXO, mTOR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=oval,

style=rounded, fillcolor="#34A853", fontcolor="#FFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Conversion of PIP2"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt [label="Recruitment & Activation"]; PDK1 -> Akt [label="Phosphorylation"]; Rizavasertib -> Akt [arrowhead=tee, color="#EA4335", label="Inhibition"]; Akt -> Downstream [label="Phosphorylation"]; Downstream -> Proliferation; } Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of Rizavasertib.

#### **Downstream Effects**

By inhibiting Akt, **Rizavasertib** prevents the phosphorylation of numerous downstream substrates. A key example is the Glycogen Synthase Kinase 3 (GSK3), where **Rizavasertib** has been shown to reduce the levels of phosphorylated GSK3 (P-GSK3) in a dose-dependent manner.[3] This disruption of downstream signaling leads to the induction of apoptosis and inhibition of cell proliferation.

# Biological Activity In Vitro Studies

**Rizavasertib** has demonstrated potent activity in various in vitro assays.

| Parameter                        | Value   | Cell Lines                         | Reference |
|----------------------------------|---------|------------------------------------|-----------|
| Ki (Akt1)                        | 160 pM  | -                                  | [3]       |
| EC <sub>50</sub> (Proliferation) | 0.1 μΜ  | MiaPaCa-2                          | [3]       |
| EC50 (Apoptosis)                 | 0.63 μΜ | Chronic lymphocytic leukemia cells | [5]       |

**Rizavasertib** exhibits a 40-fold selectivity for Akt over Protein Kinase A (PKA).[3] It induces morphological changes in cancer cells within 2 to 4 hours of treatment and has been shown to decrease Bcl-2 protein levels, a key regulator of apoptosis.[3]



#### In Vivo Studies

Preclinical studies in animal models have confirmed the anti-tumor efficacy of Rizavasertib.

| Animal Model         | Dosage              | Effect                                  | Reference |
|----------------------|---------------------|-----------------------------------------|-----------|
| 3T3-Akt1 flank tumor | 7.5 mg/kg/day, s.c. | Inhibition of tumor growth              | [3]       |
| 3T3-Akt1 flank tumor | 50 mg/kg, s.c.      | Induction of apoptosis                  | [3]       |
| MiaPaCa-2 xenograft  | 30 mg/kg, s.c.      | Increased levels of phosphorylated Akt1 | [3]       |

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of **Rizavasertib** on cell proliferation.

// Nodes Start [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with **Rizavasertib**\n(various concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for desired period", fillcolor="#F1F3F4", fontcolor="#202124"]; Add\_MTT [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (1-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="Measure absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate EC50", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treat; Treat -> Incubate1; Incubate1 -> Add\_MTT; Add\_MTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; Read -> Analyze; } Figure 2: Workflow for a typical MTT-based cell viability assay.

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of Rizavasertib and a vehicle control (e.g., DMSO).



- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[6]
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the EC<sub>50</sub> value.

## **Apoptosis Assay (Annexin V Staining)**

This flow cytometry-based assay is used to quantify apoptosis induced by **Rizavasertib**.

#### Procedure:

- Seed cells and treat with **Rizavasertib** or vehicle control for the desired time.
- Harvest both adherent and floating cells and wash with PBS.
- Resuspend the cells in Annexin V binding buffer.[7]
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

### In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Rizavasertib** in a mouse model.

// Nodes Inject [label="Inject tumor cells subcutaneously\ninto immunocompromised mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor\_Growth [label="Allow tumors to reach\na palpable size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize mice



into\ntreatment groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer **Rizavasertib** or vehicle\n(e.g., s.c., p.o.)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor tumor volume\nand body weight", fillcolor="#4285F4", fontcolor="#FFFFF"]; Endpoint [label="Endpoint: Analyze tumor tissue\n(e.g., Western blot, IHC)", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inject -> Tumor\_Growth; Tumor\_Growth -> Randomize; Randomize -> Treat; Treat -> Monitor [label="Daily/Weekly"]; Monitor -> Endpoint; } Figure 3: General workflow for an in vivo tumor xenograft study.

#### Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
- Allow the tumors to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer Rizavasertib via the desired route (e.g., subcutaneous injection) at a specified dose and schedule.
- Measure tumor dimensions and mouse body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Akt levels).

### Conclusion

**Rizavasertib** is a highly potent and selective pan-Akt inhibitor with demonstrated anti-cancer activity in preclinical models. Its well-defined mechanism of action and efficacy make it a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in cancer and other diseases. Further studies are warranted to explore its full therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. selleckchem.com [selleckchem.com]
- 2. A-443654 | C24H23N5O | CID 10172943 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rizavasertib: A Technical Guide to a Potent Pan-Akt Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683964#chemical-structure-and-properties-of-rizavasertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com